molecular formula C6H5BrN2O2 B3021714 3-Bromo-5-nitroaniline CAS No. 55215-57-1

3-Bromo-5-nitroaniline

Cat. No. B3021714
CAS RN: 55215-57-1
M. Wt: 217.02 g/mol
InChI Key: GWLFQPJKTXGLGD-UHFFFAOYSA-N
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Description

3-Bromo-5-nitroaniline is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-nitroaniline consists of a benzene ring substituted with a bromo group at the 3rd position and a nitro group at the 5th position . The exact mass of the molecule is 215.953430 .


Physical And Chemical Properties Analysis

3-Bromo-5-nitroaniline has a density of 1.8±0.1 g/cm3, a boiling point of 346.6±22.0 °C at 760 mmHg, and a flash point of 163.4±22.3 °C . The compound is solid at room temperature .

Scientific Research Applications

Synthesis and Molecular Characterization

3-Bromo-5-nitroaniline has been used in various synthesis processes. For example, it was involved in the synthesis of 5-arylamino-2-picolines and played a role in confirming structures through reduction and ring closure processes (Peterson & Tolman, 1977). Additionally, it was a key intermediate in the synthesis of D-π-A azobenzene derivatives, contributing to the creation of novel compounds with sensitive photochromic responses (Song Xiume, 2015).

Photochromic Properties

3-Bromo-5-nitroaniline has demonstrated significant application in the realm of photochromic properties. Its derivatives, synthesized through various chemical reactions, have displayed a photochromic response, showcasing its utility in materials that change color under light exposure. The isomerization speeds of these derivatives were mainly dependent on molecular steric hindrance (Song Xiume, 2015).

Computational and Spectroscopic Analysis

In computational and spectroscopic fields, 3-Bromo-5-nitroaniline derivatives have been used for studying molecular structure, electronic, and vibrational characteristics. Advanced techniques like DFT/B3LYP calculations, FT-IR, and FT-Raman spectral data have been employed to analyze these compounds, offering insights into their properties and potential applications in various scientific domains (Abraham, Prasana & Muthu, 2017).

Application in Materials Science

In materials science, derivatives of 3-Bromo-5-nitroaniline have been used to explore their potential as nonlinear optical (NLO) materials. Their high first-order hyperpolarizability and dipole moment indicate their suitability for NLO applications, which are essential in the development of new photonic and electronic materials (Abraham, Prasana & Muthu, 2017).

Safety And Hazards

3-Bromo-5-nitroaniline is considered hazardous. It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

properties

IUPAC Name

3-bromo-5-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLFQPJKTXGLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212882
Record name ar-Bromo-ar-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitroaniline

CAS RN

63460-07-1
Record name ar-Bromo-ar-nitrobenzenamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ar-Bromo-ar-nitrobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40212882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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